molecular formula C16H21N3O4S B563938 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide CAS No. 1028809-95-1

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

Cat. No.: B563938
CAS No.: 1028809-95-1
M. Wt: 356.452
InChI Key: AJEMFZRCUKJSES-WNWXXORZSA-N
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Description

This compound is also known as Glimepiride EP Impurity B . It is used in proteomics research and is an intermediate in the preparation of Glimepiride .


Molecular Structure Analysis

The molecular formula of this compound is C16H21N3O4S . The deuterated version has a molecular formula of C16H16D5N3O4S . The exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 351.42 , and the deuterated version has a molecular weight of 356.45 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For example, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated potential antimicrobial properties, suggesting their relevance in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Antibacterial Activity

Another area of application includes the synthesis of derivatives aiming at antibacterial activity. For instance, 1-[2-(4-Aminosulfonylphenyl)Ethyl]-5-Aryl-4-Aroyl-3-Hydroxy- 3-Pyrrolin-2-Ones were synthesized and their structures verified by spectroscopic methods, with a study on their antibacterial activity (Gein et al., 2015).

Anti-Inflammatory and Anticancer Potential

Research has also been conducted on the synthesis of celecoxib derivatives, revealing their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Such studies highlight the therapeutic potential of benzenesulfonamide derivatives in treating various conditions (Küçükgüzel et al., 2013).

Antifungal Activity

The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown significant antifungal activity, further supporting the versatility of these compounds in developing antifungal therapies (Hassan, 2013).

Properties

IUPAC Name

3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEMFZRCUKJSES-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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